Cas no 202831-65-0 (4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine)
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- 4-Bromo-4'-(diphenylamino)biphenyl
- 4-(4-bromophenyl)-N,N-diphenylaniline
- 4-Bromo-4-(diphenylamino)biphenyl
- 4-bromo-4’-(diphenylamino)biphenyl
- 4-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- (4'-Bromobiphenyl-4-yl)diphenylamine
- 4-(N,N-diphenylamino)-4'-bromobiphenyl
- 4-bromo-4'-(N,N-diphenylamino)biphenyl
- 4'-bromo-N,N'-diphenylbiphenyl-4-amine
- N,N-Diphenyl-4'-bromo-1,1'-biphenyl-4-amine
- 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine
- 202831-65-0
- B2844
- AKOS015835676
- SB66708
- 4'-bromo-n,n-diphenylbiphenyl-4-amine
- DS-18160
- SY034849
- NKCKVJVKWGWKRK-UHFFFAOYSA-N
- C24H18BrN
- DTXSID30462132
- SCHEMBL74527
- 4-Bromo-4 inverted exclamation mark -(diphenylamino)biphenyl
- MFCD09038499
- [1,1'-Biphenyl]-4-amine, 4'-bromo-N,N-diphenyl-
- DA-39862
- CS-W008434
- (4'-bromobiphenyl-4-yl)-diphenylamine
-
- MDL: MFCD09038499
- Inchi: 1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
- InChI Key: NKCKVJVKWGWKRK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 399.06200
- Monoisotopic Mass: 399.06226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.325
- Melting Point: 127.0 to 131.0 deg-C
- Boiling Point: 518.2℃ at 760 mmHg
- Flash Point: 267.2±25.4 °C
- PSA: 3.24000
- LogP: 7.58590
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4°C,-4At ℃Store…Better
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803637-5g |
4-Bromo-4'-(diphenylamino)biphenyl |
202831-65-0 | 93% | 5g |
898.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2844-250mg |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 93.0%(GC) | 250mg |
¥380.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2844-1g |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 93.0%(GC) | 1g |
¥1300.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL949-5g |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 97% | 5g |
1386CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL949-250mg |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 97% | 250mg |
¥128.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL949-1g |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 97% | 1g |
¥365.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WL949-50mg |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine |
202831-65-0 | 97% | 50mg |
¥65.0 | 2022-05-30 | |
| TRC | B506040-2.5mg |
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine |
202831-65-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B506040-5mg |
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine |
202831-65-0 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B506040-25mg |
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine |
202831-65-0 | 25mg |
$ 115.00 | 2022-06-07 |
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Suppliers
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine: A Multifunctional Compound with Promising Applications in Modern Biomedical Research
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine (CAS No. 202831-65-0) represents a unique class of biphenyl-derived amine compounds that have garnered significant attention in the field of biomedical innovation. This molecule, characterized by its brominated phenyl group and diphenyl substitution, exhibits structural versatility that enables its utilization in diverse drug discovery and molecular biology contexts. Recent advancements in synthetic chemistry and computational modeling have further expanded the potential applications of this compound, positioning it as a critical component in targeted therapy development and biomolecular interaction studies.
4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine is structurally defined by its biphenyl core, which consists of two phenyl rings connected by a single bond. The bromine atom at the 4' position introduces functional versatility, while the diphenyl groups on the nitrogen atom enhance molecular stability and electronic properties. This unique arrangement allows the compound to act as a ligand or molecular scaffold in various biochemical processes, making it a focal point in drug design and signal transduction research. Its aromatic framework and halogenated substituent also contribute to its photophysical properties, which are being explored for applications in optogenetics and fluorescent imaging.
Recent studies have highlighted the synthetic accessibility of 4'-Bromo-N,N-diphenyl-1,1'-bipandyl-4-amine, emphasizing its role as a precursor compound in complex molecule synthesis. Researchers have employed transition metal-catalyzed reactions and electrophilic substitution strategies to modify its structure, enabling the creation of derivatives with tailored pharmacological profiles. For instance, a 2023 study published in *Journal of Organic Chemistry* demonstrated the use of Suzuki coupling to introduce functional groups at the brominated site, significantly enhancing the compound's solubility and bioavailability in in vivo models. These modifications have opened new avenues for targeted drug delivery and receptor modulation.
The biological relevance of 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine extends beyond its chemical structure. Its electronic configuration and molecular geometry make it a valuable tool in protein-ligand interaction studies. In particular, the compound has been shown to bind selectively to G-protein-coupled receptors (GPCRs), a family of membrane receptors involved in numerous physiological processes. A 2024 review in *Nature Reviews Drug Discovery* highlighted its potential as a modulator of GPCR signaling pathways, suggesting applications in neurological disorders and cardiovascular diseases. The hydrophobic interactions between the diphenyl groups and membrane lipids further support its role in cell membrane permeability studies.
Advancements in computational chemistry have enabled researchers to predict the binding affinity and docking behavior of 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine with biomolecular targets. Machine learning algorithms and quantum mechanical simulations have been employed to optimize its structural alignment with target proteins, enhancing the accuracy of drug discovery pipelines. A 2023 study in *ACS Chemical Biology* demonstrated the use of molecular dynamics simulations to analyze the conformational flexibility of the compound, revealing its ability to adopt multiple binding modes that could be exploited for multi-target therapeutics.
One of the most promising applications of 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine lies in its potential as a photopharmacological agent. The bromine atom at the 4' position imparts unique photophysical properties, allowing the compound to respond to light stimuli in a controlled manner. This property has been leveraged in optogenetics, where the compound is used to modulate neuronal activity in in vivo models. A 2024 breakthrough in *Science Translational Medicine* showcased its use in light-sensitive drug delivery systems, where exposure to specific wavelengths triggers the release of therapeutic agents at targeted sites, minimizing systemic side effects.
Furthermore, the synthetic utility of 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine has been demonstrated in the development of conjugated polymers for biomedical applications. Its aromatic backbone and halogenated substituents enable the creation of conducting polymers with tunable electronic properties, which are being explored for use in bioelectronic interfaces and wearable sensors. A 2023 paper in *Advanced Materials* reported the synthesis of a polymer-based sensor using this compound, which exhibited high sensitivity to biomarkers associated with cancer progression.
Despite its promising applications, the toxicological profile of 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine remains an area of active investigation. While preliminary studies suggest its low cytotoxicity in in vitro models, further in vivo studies are required to assess its long-term safety. Researchers are also exploring biodegradation pathways to ensure its environmental compatibility, a critical consideration for large-scale applications in pharmaceutical and industrial contexts.
In conclusion, 4'-Bromo-N,N-diphenyl-1,1'-biphenyl-4-amine stands at the intersection of synthetic chemistry, biomolecular engineering, and drug discovery. Its unique structural features and functional versatility position it as a key player in the development of next-generation therapeutics and advanced diagnostic tools. As computational methods and experimental techniques continue to evolve, the potential applications of this compound are expected to expand, driving innovation in biomedical research and healthcare technologies.
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